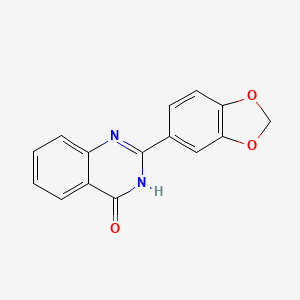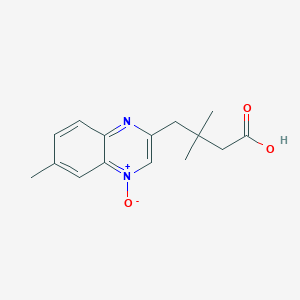
2-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone, also known as BDBQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. It is a member of the quinazolinone family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 2-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone is not fully understood, but it is believed to act by inhibiting various cellular pathways. 2-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone has been shown to inhibit the activity of certain enzymes, including protein kinases and topoisomerases, which are involved in cell proliferation and DNA replication. It also inhibits the activity of certain transcription factors, which are involved in the regulation of gene expression. These inhibitory effects of 2-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone result in the suppression of cancer cell growth and viral replication.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. 2-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone has been found to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. Additionally, 2-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone has been found to exhibit antioxidant activity, which may contribute to its anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
2-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical structure is well-defined. It exhibits a wide range of biological activities, making it a potential candidate for drug discovery. However, there are also some limitations associated with 2-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone. It is not very soluble in water, which may limit its bioavailability. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 2-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone. One area of interest is the development of 2-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone-based drugs for the treatment of cancer and viral infections. Another area of interest is the elucidation of the exact mechanism of action of 2-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone, which may lead to the development of more potent and selective inhibitors. Additionally, the development of novel synthesis methods for 2-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone may improve its bioavailability and therapeutic potential. Finally, further studies are needed to evaluate the safety and efficacy of 2-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone in vivo.
Synthesis Methods
2-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone can be synthesized using various methods, including the Pictet-Spengler reaction, cyclization of N-(2-aminophenyl) benzamides, and condensation of 2-hydroxybenzaldehyde with 2-aminobenzamide. The most commonly used method for synthesizing 2-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone is the Pictet-Spengler reaction, which involves the reaction of 2-aminobenzamide with 2-hydroxybenzaldehyde in the presence of a strong acid catalyst. This reaction results in the formation of 2-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone as a yellow solid.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone has been extensively studied for its potential applications in drug discovery. It has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. 2-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It also exhibits antiviral activity against herpes simplex virus and hepatitis C virus. Additionally, 2-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-15-10-3-1-2-4-11(10)16-14(17-15)9-5-6-12-13(7-9)20-8-19-12/h1-7H,8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCPQGXAZCZLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366991 |
Source


|
| Record name | AC1M35RE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61195-11-7 |
Source


|
| Record name | AC1M35RE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B6009787.png)
![2-(2-{[1-(2-furyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)-N-(2-methylphenyl)acetamide](/img/structure/B6009793.png)
![3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6009816.png)
![5-(3-chlorophenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6009818.png)
![1-{2-[3-(2-benzyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride](/img/structure/B6009821.png)
![methyl N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}glycinate](/img/structure/B6009827.png)
![1-[2-methoxy-5-(1,2-oxazinan-2-ylmethyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6009830.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B6009855.png)

![methyl 4-oxo-4-{3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}butanoate](/img/structure/B6009878.png)
amino]-N-phenylbutanamide](/img/structure/B6009885.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6009895.png)
![1-{3-[(cycloheptylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6009898.png)